

Commercial availability and suppliers of Acetoxyacetyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetoxyacetyl chloride*

Cat. No.: *B084561*

[Get Quote](#)

An In-depth Technical Guide to **Acetoxyacetyl Chloride**: Commercial Availability, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, **Acetoxyacetyl chloride** (CAS No. 13831-31-7) is a valuable and reactive acyl chloride. Its bifunctional nature, containing both a highly reactive acyl chloride and an acetoxy group, makes it a key intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} This guide provides a comprehensive overview of its commercial availability, suppliers, key chemical properties, and detailed experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

Acetoxyacetyl chloride is readily available from a variety of chemical suppliers, ranging from large international corporations to smaller, specialized manufacturers. Purity levels are typically 96% or higher, with the compound being offered in quantities from grams to kilograms. For larger, industrial-scale needs, inquiries for bulk quoting are generally accommodated.

Table 1: Prominent Suppliers of **Acetoxyacetyl Chloride**

Supplier	Purity	Available Quantities	Notes
Chem-Impex	≥ 96% (GC)	25 g, 100 g	Key intermediate for pharmaceuticals, agrochemicals, and specialty chemicals. [1]
Thermo Scientific Chemicals	97%	5 g, 25 g	Formerly part of the Alfa Aesar portfolio. [3] [4]
Sigma-Aldrich	97%	5 g	
Tokyo Chemical Industry (TCI)	>97.0% (GC)	25 g, 100 g	
Various B2B Platforms	Varies (typically 98-99%)	Bulk quantities	Platforms like ECHEMI, ChemicalBook, and Tradeindia list numerous manufacturers, primarily from China and India. [5]

Pricing for **Acetoxyacetyl chloride** can vary based on the supplier, quantity, and purity. As of late 2025, prices for smaller quantities (5-25g) range from approximately \$30 to \$70 USD.

Physicochemical Properties

A clear understanding of the physical and chemical properties of **Acetoxyacetyl chloride** is crucial for its safe handling, storage, and application in synthesis.

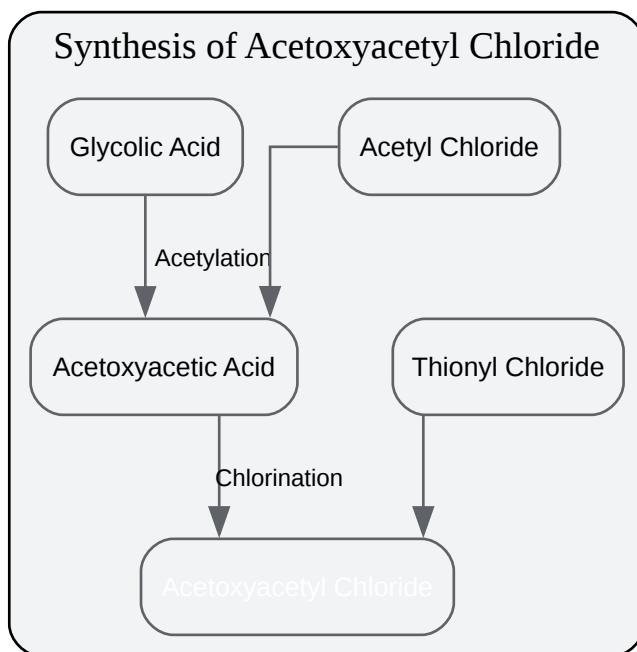
Table 2: Physicochemical Data for **Acetoxyacetyl Chloride**

Property	Value	Source
CAS Number	13831-31-7	[1] [6]
Molecular Formula	C ₄ H ₅ ClO ₃	[1] [6]
Molecular Weight	136.53 g/mol	[1] [6]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	55 °C at 12 mmHg	[5] [7]
Density	1.27 g/mL at 25 °C	[1] [7]
Refractive Index	n _{20/D} 1.428	[7] [8]
Solubility	Reacts violently with water	[3] [5]
Storage Conditions	2-8 °C, moisture sensitive	[1]

Experimental Protocols

Acetoxyacetyl chloride is a versatile reagent in organic synthesis. Below are detailed experimental protocols for its synthesis and its application in the preparation of other important chemical entities.

Synthesis of Acetoxyacetyl Chloride from Glycolic Acid


One common method for the synthesis of **Acetoxyacetyl chloride** involves a two-step process starting from glycolic acid. The first step is the acetylation of glycolic acid, followed by chlorination.

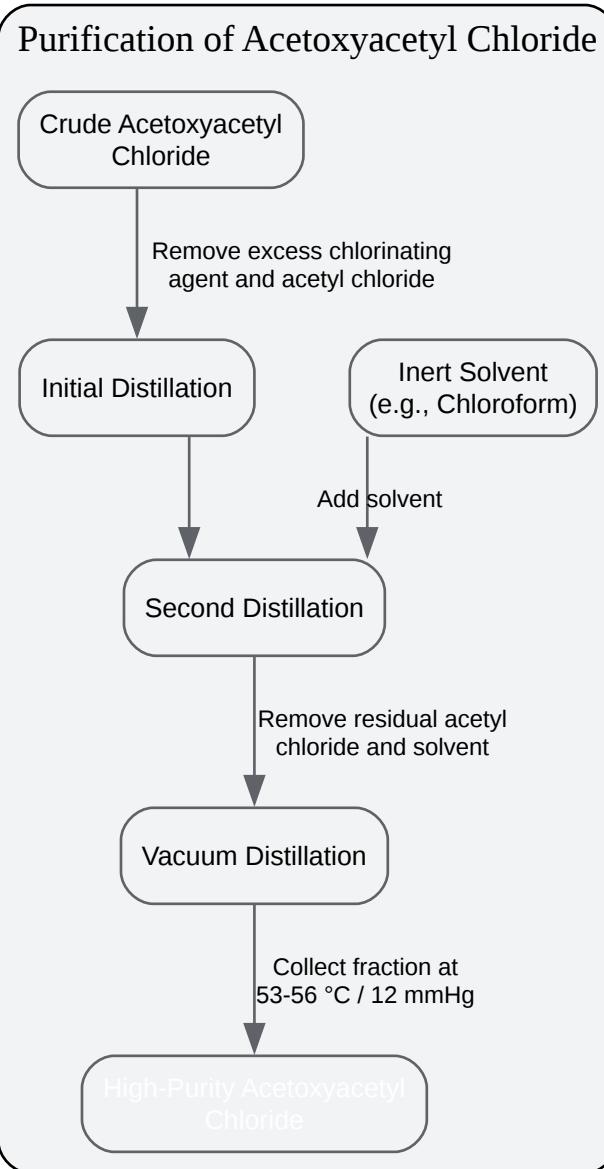
Experimental Protocol:

- Acetylation of Glycolic Acid: In a reaction vessel, 141 g (1.7 mol) of acetyl chloride is added dropwise to 76 g (1 mol) of anhydrous hydroxyacetic acid at a temperature of 20-30 °C. Vigorous evolution of hydrogen chloride will be observed.
- The mixture is then heated to 90-100 °C for 3 hours.

- Following the reaction, excess acetyl chloride is removed by distillation.
- Chlorination: The residue is warmed to 30 °C, and 174 g (1.42 mol) of thionyl chloride is added dropwise.
- The reaction mixture is heated to boiling for 3 hours.
- Work-up and Purification: The product is isolated by vacuum distillation, collecting the fraction at 65 °C / 30 mbar. This procedure yields approximately 96 g (70% of theory) of **Acetoxyacetyl chloride**.^[7]

An alternative approach utilizes bis(trichloromethyl) carbonate as the chlorinating agent, which is reported to be a safer and higher-yielding process.^[9]

[Click to download full resolution via product page](#)


Synthesis of Acetoxyacetyl Chloride Workflow

Purification of Acetoxyacetyl Chloride

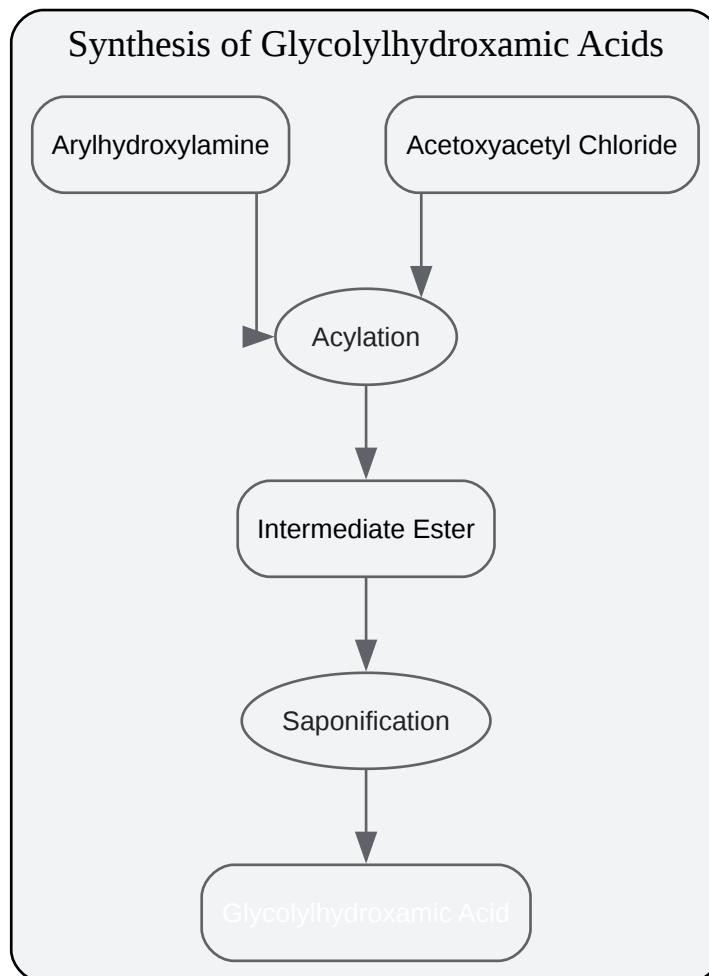
For applications requiring high purity, a specific purification method can be employed to remove residual chlorinating agents and by-products like acetyl chloride.

Experimental Protocol:

- Following the chlorination reaction, the crude product is subjected to distillation to remove the majority of the excess chlorinating agent and any acetyl chloride formed.
- An inert solvent with a boiling point between 50-150 °C (e.g., chloroform) is added to the reaction product.
- A second distillation is performed to completely remove the remaining acetyl chloride along with the added solvent.
- Finally, the purified **Acetoxyacetyl chloride** is collected by vacuum distillation at 53-56 °C / 12 mmHg.[10]

[Click to download full resolution via product page](#)

*Purification Workflow for **Acetoxyacetyl Chloride***


Synthesis of Glycolylhydroxamic Acids

Acetoxyacetyl chloride is a key reagent in an improved two-step synthesis of glycolylhydroxamic acids.[3][11]

Experimental Protocol:

- Acylation: An arylhydroxylamine is acylated with **Acetoxyacetyl chloride**.

- Saponification: The resulting ester bond is saponified to yield the desired glycolylhydroxamic acid.[3][11]

[Click to download full resolution via product page](#)

Two-Step Synthesis of Glycolylhydroxamic Acids

Applications in Drug Development and Organic Synthesis

Acetoxyacetyl chloride's utility in organic synthesis is primarily as a precursor for the glycolyl group ($\text{HO}-\text{CH}_2-\text{C}(\text{O})-$).[1] This is achieved through acylation of a nucleophile, followed by deprotection via saponification to reveal the hydroxyl group.[1]

Its applications are diverse and significant:

- Pharmaceuticals: It serves as a crucial intermediate in the production of various pharmaceuticals.[\[2\]](#)[\[8\]](#) Notably, it is used in the synthesis of β -lactams, a core structural motif in many antibiotics, through [2+2] cycloaddition reactions with imines.[\[1\]](#) It has also been employed in the synthesis of spiro- β -lactams, which have shown potential as inhibitors of human carbonic anhydrase and acetylcholinesterase.[\[12\]](#)
- Agrochemicals: It plays a role in the formulation of herbicides and pesticides.[\[2\]](#) For instance, it is an intermediate in the synthesis of the herbicide fenacetate.[\[9\]](#)
- Specialty Polymers: **Acetoxyacetyl chloride** is used in the synthesis of specialty polymers, contributing to materials with tailored properties for applications like coatings and adhesives.[\[2\]](#)
- Fine Chemicals: It is a building block for various fine chemicals, including dyes.[\[2\]](#)

In conclusion, **Acetoxyacetyl chloride** is a commercially accessible and highly versatile reagent with significant applications in both academic research and industrial manufacturing. Its unique reactivity allows for the efficient introduction of the acetoxyacetyl group, making it an invaluable tool in the synthesis of a wide range of important compounds. The provided protocols offer a starting point for its synthesis, purification, and application in further chemical transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acetoxyacetyl chloride | 13831-31-7 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-glycolylhydroxamic acids: an improved synthetic method and the *in situ* generation and intramolecular rearrangement of N-acetoxy-N-glycolyl-2-aminofluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]

- 5. nbino.com [nbino.com]
- 6. Acetoxyacetyl chloride | C4H5ClO3 | CID 26297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetoxyacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. nbino.com [nbino.com]
- 9. Page loading... [wap.guidechem.com]
- 10. CN1611480A - Acetoxy acetyl chloride purifying method - Google Patents [patents.google.com]
- 11. N-glycolylhydroxamic acids: an improved synthetic method and the in situ generation and intramolecular rearrangement of N-acetoxy-N-glycolyl-2-aminofluorene. | Sigma-Aldrich [sigmaaldrich.com]
- 12. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Commercial availability and suppliers of Acetoxyacetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084561#commercial-availability-and-suppliers-of-acetoxyacetyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com